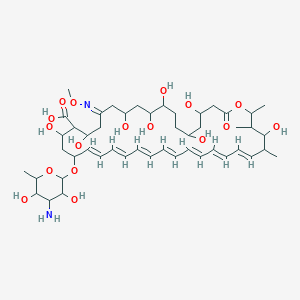

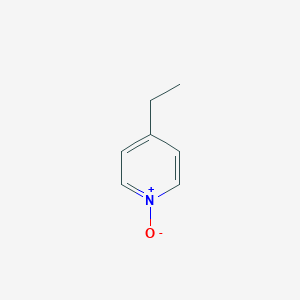

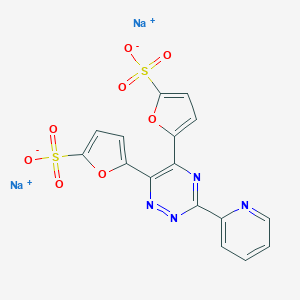

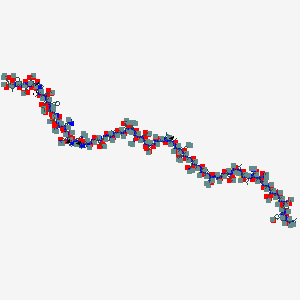

![molecular formula C13H17NO2 B140145 (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid CAS No. 54631-24-2](/img/structure/B140145.png)

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” and similar compounds involves complex organic chemistry reactions. Piperidine derivatives, which include this compound, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of these compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of a compound determines its properties and interactions. Techniques such as protein painting with protein mass spectrometry can identify changes in structural conformations and molecular interactions of proteins, including their binding sites . Additionally, drug-drug interaction through molecular structure similarity analysis can provide insights into the potential interactions of the compound .Chemical Reactions Analysis

The stoichiometry of chemical reactions serves as the basis for quantitative chemical analysis methods . Techniques such as titration analysis involve measuring the volume of a titrant solution required to completely react with the analyte .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid”, are crucial for understanding its behavior in different environments and its interactions with other substances .Aplicaciones Científicas De Investigación

Pharmaceutical Research

L-threo-Ritalinic Acid is used in pharmaceutical research, particularly in the development of new chiral HPLC-UV methods for the quantitative analysis of enantiomeric ritalinic acid (RA) in human plasma . This research is crucial for understanding the metabolism of drugs and their effects on the human body .

Enantioselective Analysis

The compound is used in enantioselective analysis, a technique that differentiates between two enantiomers of a molecule. In the case of L-threo-Ritalinic Acid, a protein-based chiral stationary phase is used for this purpose .

Metabolomics Studies

L-threo-Ritalinic Acid plays a significant role in metabolomics studies. It is a major metabolite of Methylphenidate (MPH), a drug used for attention-deficit hyperactivity disorder and narcolepsy therapy . Understanding the metabolomics of MPH can provide insights into its pharmacodynamics and toxicological effects .

Pharmacokinetics

The compound is used in pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes drugs. It is particularly important in the study of MPH, as it is a major metabolite of this drug .

Toxicological Studies

L-threo-Ritalinic Acid is used in toxicological studies. The formation of this compound and other minor pathways contribute to the toxicological profile of MPH . Understanding these pathways can help in predicting and managing the potential adverse effects of the drug .

Treatment of ADHD

L-threo-Ritalinic Acid is a metabolite of MPH, which is the most commonly prescribed psychoactive medication given to children in North America for the treatment of attention deficit hyperactivity disorder (ADHD) . Therefore, the study of this compound can contribute to the development of more effective treatments for ADHD .

Mecanismo De Acción

Target of Action

L-threo-Ritalinic Acid, also known as (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and noradrenaline transporters, which they inhibit .

Mode of Action

The compound works primarily as a dopamine and noradrenaline reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission . It also protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .

Biochemical Pathways

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding L-threo-Ritalinic Acid . This hydrolysis is catalyzed by carboxylesterase 1 (CES1A1), a serine esterase . In addition to this main pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have been reported, forming the p-hydroxy-, oxo-, and conjugated metabolites, respectively .

Pharmacokinetics

The pharmacokinetics of L-threo-Ritalinic Acid involves its formation from the parent drug, methylphenidate, through the action of CES1A1 . The threo enantiomers of methylphenidate are predominantly and rapidly hydrolyzed in the ester group via CES1A1 to the deesterified pharmacologically inactive metabolite L-threo-Ritalinic Acid . This metabolite has a half-life of 3–4 hours . The ratio between d-threo-Ritalinic Acid and d-threo-Methylphenidate in plasma at different time points and that between the AUCs of d-threo-Ritalinic Acid and d-threo-Methylphenidate were calculated and correlations between them expressed by Pearson correlation coefficients .

Result of Action

Its formation plays a role in the metabolism and elimination of methylphenidate, thereby influencing the drug’s pharmacokinetics and overall therapeutic effect .

Action Environment

The action of L-threo-Ritalinic Acid is influenced by factors such as the expression of CES1A1, which is highly expressed in the liver, intestine, placenta, and brain . This enzyme exhibits six times higher enantioselectivity, preferring L-threo-enantiomer over D-threo-enantiomer, which logically has a longer half-life . Therefore, individual variations in CES1A1 expression and activity could potentially influence the metabolism of methylphenidate to L-threo-Ritalinic Acid and, consequently, the drug’s pharmacokinetics and therapeutic effects .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314194 | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid | |

CAS RN |

129389-68-0 | |

| Record name | L-threo-Ritalinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is L-threo-Ritalinic Acid formed in the body?

A: L-threo-Ritalinic Acid is primarily formed through the metabolism of D-threo-methylphenidate (the active component of the drug Ritalin) in the body. This metabolic conversion is mainly facilitated by esterases present in human plasma. []

Q2: Why is it important to study the individual enantiomers of threo-methylphenidate and their metabolites?

A: Studying the individual enantiomers, like L-threo-Ritalinic Acid, helps researchers understand the specific pharmacological activity and metabolic pathways of each form. This is crucial because enantiomers can exhibit different biological effects. For instance, research indicates that the D-enantiomer of threo-methylphenidate is primarily responsible for the therapeutic effects in treating ADHD. [] Understanding the enantiospecific properties can lead to the development of more targeted and effective medications.

Q3: What analytical techniques are used to study L-threo-Ritalinic Acid?

A: High-performance liquid chromatography (HPLC) is a key technique used to separate and quantify L-threo-Ritalinic Acid, especially in biological samples like plasma. Researchers often employ chiral stationary phases in HPLC to distinguish between the enantiomers of ritalinic acid. [] Additionally, the development of Carbon-11 labeled forms of threo-methylphenidate enables researchers to study its distribution and interaction with the brain using positron emission tomography (PET). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)